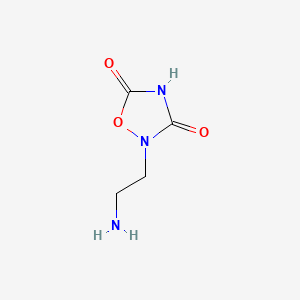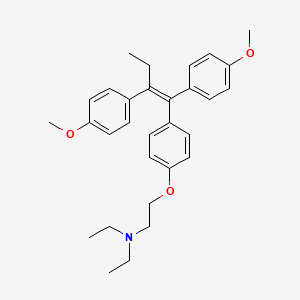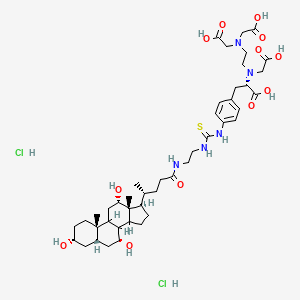
Quisqualamine
Overview
Description
Quisqualamine is a compound that is the α-decarboxylated analogue of quisqualic acid. It is related to the neurotransmitters glutamate and γ-aminobutyric acid (GABA). Unlike quisqualic acid, this compound has central depressant and neuroprotective properties. It acts predominantly as an agonist of the GABA A receptor and to a lesser extent as an agonist of the glycine receptor .
Chemical Reactions Analysis
Quisqualamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, but specific reagents and conditions are not extensively covered in the literature.
Substitution: this compound can undergo substitution reactions, particularly involving its amino and oxadiazolidine groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Quisqualamine has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: this compound is used in research related to neurotransmission and neuroprotection.
Medicine: Its neuroprotective properties make it a candidate for research in treating neurological disorders.
Mechanism of Action
Quisqualamine exerts its effects primarily by acting as an agonist of the GABA A receptor and to a lesser extent as an agonist of the glycine receptor. Its actions are inhibited in vitro by GABA A antagonists like bicuculline and picrotoxin and by the glycine antagonist strychnine. This suggests that this compound interacts with these receptors to exert its central depressant and neuroprotective effects .
Comparison with Similar Compounds
Quisqualamine is similar to other compounds such as:
Quisqualic acid: Its α-decarboxylated analogue, which has excitatory properties.
Muscimol: Another GABA A receptor agonist with similar neuroprotective properties.
This compound is unique in its combination of GABA A and glycine receptor agonism, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c5-1-2-7-3(8)6-4(9)10-7/h1-2,5H2,(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPCXBVXQUFCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=O)NC(=O)O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218503 | |
| Record name | Quisqualamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68373-11-5 | |
| Record name | 2-(2-Aminoethyl)-1,2,4-oxadiazolidine-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quisqualamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quisqualamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUISQUALAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4RW6N4EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1226419.png)
![2-(diethylamino)ethyl 4-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]benzoate](/img/structure/B1226422.png)
![1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1226424.png)
![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1226425.png)










